molecular formula C38H30N4O2S2 B10931480 N,N'-(benzene-1,3-diyldimethanediyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]

N,N'-(benzene-1,3-diyldimethanediyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]

Cat. No.: B10931480
M. Wt: 638.8 g/mol
InChI Key: HNSMZXSRMFGDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound featuring a quinoline backbone with thiophene and benzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Introduction of the thiophene ring: This can be done via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline.

    Formation of the amide bond: This step involves the reaction of the quinoline derivative with a benzylamine derivative under peptide coupling conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline and thiophene rings can intercalate with DNA, disrupting its function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE: Lacks the benzyl substituent, which may reduce its bioactivity.

    N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE: Lacks the thiophene ring, which may affect its electronic properties.

Uniqueness

2-(5-METHYL-2-THIENYL)-N~4~-{3-[({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE is unique due to the presence of both quinoline and thiophene rings, which confer distinct electronic and steric properties, enhancing its potential as a bioactive compound and material science application.

Properties

Molecular Formula

C38H30N4O2S2

Molecular Weight

638.8 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-N-[[3-[[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]methyl]phenyl]methyl]quinoline-4-carboxamide

InChI

InChI=1S/C38H30N4O2S2/c1-23-14-16-35(45-23)33-19-29(27-10-3-5-12-31(27)41-33)37(43)39-21-25-8-7-9-26(18-25)22-40-38(44)30-20-34(36-17-15-24(2)46-36)42-32-13-6-4-11-28(30)32/h3-20H,21-22H2,1-2H3,(H,39,43)(H,40,44)

InChI Key

HNSMZXSRMFGDJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC(=CC=C4)CNC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.